molecular formula C17H17BrN2OS2 B15003703 2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B15003703
M. Wt: 409.4 g/mol
InChI Key: BFNRSFFTHHNRBQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is an organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-bromobenzaldehyde with 4-methoxyaniline in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: A compound with similar bromophenyl groups but different core structure.

    (4-Bromophenyl)(4-methoxyphenyl)methanone: Shares the bromophenyl and methoxyphenyl groups but lacks the thiazolidine ring.

Uniqueness

2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17BrN2OS2

Molecular Weight

409.4 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C17H17BrN2OS2/c1-21-15-8-6-14(7-9-15)19-17(22)20-10-11-23-16(20)12-2-4-13(18)5-3-12/h2-9,16H,10-11H2,1H3,(H,19,22)

InChI Key

BFNRSFFTHHNRBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Br

Origin of Product

United States

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